molecular formula C17H19NO3 B14031485 8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid

Cat. No.: B14031485
M. Wt: 285.34 g/mol
InChI Key: ASQBIZZQSIYXHN-UHFFFAOYSA-N
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Description

8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

The synthesis of 8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Compared to these compounds, 8-Isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is unique due to its specific isobutyl substitution, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

12-(2-methylpropyl)-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylic acid

InChI

InChI=1S/C17H19NO3/c1-10(2)8-11-6-7-13-12(9-11)4-3-5-14-15(17(19)20)18-21-16(13)14/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)

InChI Key

ASQBIZZQSIYXHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)O

Origin of Product

United States

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